2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde
Overview
Description
2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the benzyl and methylamino groups attached to the thiazole ring imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is known for its aromaticity, which allows for various reactions such as donor-acceptor, nucleophilic, and oxidation reactions . This suggests that the compound could interact with its targets through these types of chemical reactions.
Biochemical Pathways
Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been found to have diverse biological activities , suggesting that the compound could have a range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-amino-1,3-thiazole with benzyl chloride and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the reaction temperature. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-[Benzyl(methyl)amino]-1,3-thiazole-5-carboxylic acid.
Reduction: 2-[Benzyl(methyl)amino]-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-[Benzyl(methyl)amino]-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-[Benzyl(methyl)amino]-1,3-thiazole-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
Uniqueness
2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-14(8-10-5-3-2-4-6-10)12-13-7-11(9-15)16-12/h2-7,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEILTBYBXMGNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=C(S2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332225 | |
Record name | 2-[benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819038 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866149-82-8 | |
Record name | 2-[benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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